Methyl 4-azaspiro[2.4]heptane-7-carboxylate;hydrochloride
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Overview
Description
Methyl 4-azaspiro[2.4]heptane-7-carboxylate;hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic framework imparts unique chemical and physical properties, making it a valuable compound for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-azaspiro[2.4]heptane-7-carboxylate;hydrochloride typically involves the formation of the spirocyclic ring system followed by esterification and subsequent conversion to the hydrochloride salt. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core. This is followed by esterification using methanol and an acid catalyst. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems. The process would also involve stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-azaspiro[2.4]heptane-7-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can yield a variety of products depending on the nucleophile used .
Scientific Research Applications
Methyl 4-azaspiro[2.4]heptane-7-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-azaspiro[2.4]heptane-7-carboxylate;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-azaspiro[2.4]heptane-7-carboxylate
- Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride
Uniqueness
Methyl 4-azaspiro[2.4]heptane-7-carboxylate;hydrochloride is unique due to its specific spirocyclic structure and the presence of both ester and hydrochloride functional groups. This combination imparts distinct chemical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
methyl 4-azaspiro[2.4]heptane-7-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-7(10)6-2-5-9-8(6)3-4-8;/h6,9H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQATZNJXXTBAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC12CC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2344681-02-1 |
Source
|
Record name | methyl 4-azaspiro[2.4]heptane-7-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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